

# A Head-to-Head Comparison of YSR734 and Romidepsin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YSR734    |           |
| Cat. No.:            | B12375130 | Get Quote |

A comprehensive analysis of the novel covalent inhibitor **YSR734** and the established anticancer agent romidepsin, detailing their mechanisms, efficacy, and experimental validation.

In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed comparison of a novel, first-in-class covalent HDAC inhibitor, YSR734, and the clinically approved drug, romidepsin. While direct head-to-head preclinical or clinical studies are not yet available, this document serves as a resource for researchers, scientists, and drug development professionals by juxtaposing the known characteristics, performance data, and experimental methodologies for each compound.

At a Glance: YSR734 vs. Romidepsin



| Feature                  | YSR734                                                                                                             | Romidepsin                                                                                                      |
|--------------------------|--------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Mechanism of Action      | Covalent, irreversible inhibitor of Class I HDACs                                                                  | Reversible inhibitor of Class I and II HDACs                                                                    |
| HDAC Isoform Selectivity | Selective for HDAC1, HDAC2, and HDAC3                                                                              | Primarily targets Class I<br>HDACs, with activity against<br>some Class II HDACs at higher<br>concentrations[1] |
| Development Stage        | Preclinical                                                                                                        | Clinically approved and marketed                                                                                |
| Approved Indications     | Not applicable                                                                                                     | Cutaneous T-Cell Lymphoma<br>(CTCL), Peripheral T-Cell<br>Lymphoma (PTCL)[2]                                    |
| Reported Efficacy        | Demonstrated cellular activity in acute myeloid leukemia (AML) and Duchenne muscular dystrophy (DMD) cell lines[1] | Clinically proven efficacy in relapsed/refractory CTCL and PTCL[4]                                              |

# **Mechanism of Action: A Tale of Two Binding Modes**

Both YSR734 and romidepsin exert their effects by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and non-histone proteins. This, in turn, results in the modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. However, the two compounds differ significantly in their interaction with the HDAC enzymes.

YSR734 is a first-in-class covalent inhibitor that is highly selective for Class I HDACs (HDAC1, HDAC2, and HDAC3). Its unique chemical structure includes a pentafluorobenzenesulfonamide electrophile that forms a covalent bond with a cysteine residue within the catalytic domain of the enzyme. This irreversible binding offers the potential for prolonged target engagement and a more sustained biological effect.







Romidepsin, on the other hand, is a prodrug that is activated within the cell to its active form, which then acts as a reversible inhibitor of HDACs. It primarily targets Class I HDACs, though it can inhibit Class II enzymes at higher concentrations. Its mechanism involves the chelation of a zinc ion in the active site of the HDAC enzyme, thereby blocking its deacetylase activity.









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of YSR734: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of YSR734: A Covalent HDAC Inhibitor wit... Catalogue en ligne [myobase.org]



- 3. Tolerability to romidepsin in patients with relapsed/refractory T-cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Multi-Institutional Trial of the Histone Deacetylase Inhibitor Romidepsin As Monotherapy for Patients With Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of YSR734 and Romidepsin for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375130#head-to-head-study-of-ysr734-and-romidepsin]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com